Cas no 1261861-86-2 (4-Bromo-2-(broMoMethyl)benzaldehyde)

4-Bromo-2-(bromoethyl)benzaldehyde is a versatile organic compound with a bromo substituent on the benzene ring. It exhibits high purity and stability, making it ideal for various synthetic applications. The presence of two bromo substituents enhances its reactivity, facilitating efficient transformations in organic synthesis. This compound is particularly useful in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
4-Bromo-2-(broMoMethyl)benzaldehyde structure
1261861-86-2 structure
Product Name:4-Bromo-2-(broMoMethyl)benzaldehyde
CAS No:1261861-86-2
MF:C8H6Br2O
MW:277.940640926361
CID:2157283
Update Time:2025-06-25

4-Bromo-2-(broMoMethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-(bromomethyl)benzaldehyde
    • 4-Bromo-2-(broMoMethyl)benzaldehyde
    • Inchi: 1S/C8H6Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2
    • InChI Key: NINMCMDQHKVQGX-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=CC=1C=O)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Topological Polar Surface Area: 17.1

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Additional information on 4-Bromo-2-(broMoMethyl)benzaldehyde

Introduction to 4-Bromo-2-(broMoMethyl)benzaldehyde (CAS No: 1261861-86-2)

4-Bromo-2-(broMoMethyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1261861-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of aryl aldehydes, characterized by the presence of a benzaldehyde moiety functionalized with bromine and a unique dimethylmethylene substituent. The structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The molecular structure of 4-Bromo-2-(broMoMethyl)benzaldehyde consists of a benzene ring substituted with a bromine atom at the 4-position and a dimethylmethylene group at the 2-position, attached to an aldehyde functional group. This arrangement imparts unique electronic and steric properties to the molecule, which are highly relevant in medicinal chemistry. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the aldehyde group provides a site for condensation reactions, including Schiff base formation.

In recent years, there has been growing interest in exploring the pharmacological potential of aryl aldehydes due to their diverse biological activities. 4-Bromo-2-(broMoMethyl)benzaldehyde has been investigated for its potential role in the synthesis of bioactive molecules targeting various disease pathways. One of the most promising areas of research involves its application in developing small-molecule inhibitors for kinases and other enzymes involved in cancer metabolism. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases, making them attractive candidates for further development.

The synthesis of 4-Bromo-2-(broMoMethyl)benzaldehyde typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of the bromine atom at the 4-position can be achieved through electrophilic aromatic substitution reactions, while the dimethylmethylene group is often introduced via aldol condensation or other carbon-carbon bond-forming reactions. The final step involves oxidizing an alcohol or aldehyde precursor to yield the desired aldehyde functionality. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to optimize yields and improve scalability.

The chemical reactivity of 4-Bromo-2-(broMoMethyl)benzaldehyde makes it a versatile building block for constructing more complex molecules. For instance, its aldehyde group can react with primary amines to form Schiff bases, which have been shown to possess antimicrobial and anti-inflammatory properties. Additionally, the bromine substituent allows for further derivatization into heterocyclic compounds, which are known to exhibit a wide range of biological activities. These properties have positioned 4-Bromo-2-(broMoMethyl)benzaldehyde as a key intermediate in drug discovery efforts aimed at identifying novel therapeutic agents.

Recent advancements in computational chemistry have also contributed to the understanding of how 4-Bromo-2-(broMoMethyl)benzaldehyde interacts with biological targets. Molecular docking studies have been used to predict binding affinities and identify potential lead compounds for drug development. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level. Furthermore, machine learning models have been trained on large datasets containing known bioactive molecules to predict new pharmacophores that could be incorporated into derivatives of this compound.

The pharmaceutical industry has taken note of the potential applications of 4-Bromo-2-(broMoMethyl)benzaldehyde and its derivatives. Several companies are actively engaged in synthesizing and screening analogs of this compound for their pharmacological activity. Early-stage clinical trials may be forthcoming as more potent and selective derivatives are identified through medicinal chemistry optimization. The compound's structural features also make it amenable to prodrug strategies, where it could be designed to release active species in vivo under specific physiological conditions.

From an environmental perspective, efforts are being made to develop greener synthetic routes for 4-Bromo-2-(broMoMethyl)benzaldehyde that minimize waste and reduce energy consumption. Catalytic methods using transition metals have shown promise in improving reaction efficiencies while reducing reliance on harsh reagents. Additionally, solvent-free or aqueous-phase reactions are being explored as alternatives to traditional organic solvents, aligning with broader sustainability goals in chemical manufacturing.

The future prospects for 4-Bromo-2-(broMoMethyl)benzaldehyde appear promising as research continues to uncover new applications and synthetic methodologies. Its role as an intermediate in drug discovery is well-established, but ongoing studies may reveal additional uses in materials science and other interdisciplinary fields. As our understanding of molecular interactions deepens through both experimental and computational approaches, compounds like this will continue to play a crucial role in advancing scientific knowledge and developing innovative solutions.

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